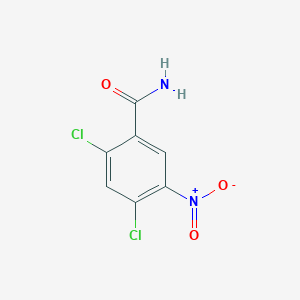

2,4-Dichloro-5-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dichloro-5-nitrobenzamide is a chemical compound with the formula C7H4Cl2N2O3 . It is used for research purposes .

Synthesis Analysis

Benzamides, such as 2,4-Dichloro-5-nitrobenzamide, can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-5-nitrobenzamide has been established by X-ray crystallography . The C-N-C-C torsion angles are compared to those in 2,6-dichloro-N-(4-chlorophenyl)benzamide and N-(4-chlorophenyl)-4-nitrobenzamide .Chemical Reactions Analysis

The synthesis of 2,4-Dichloro-5-nitrobenzamide involves reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . These reactions yield a series of dichlorobenzamide derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichloro-5-nitrobenzamide include a molecular weight of 235.02, a density of 1.633±0.06 g/cm3, a melting point of 163 °C, and a boiling point of 303.8±42.0 °C .Scientific Research Applications

Pharmaceutical Applications

2,4-Dichloro-5-nitrobenzamide: is a key intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the creation of benzamide derivatives that are prevalent in several drug formulations . These derivatives are integral to drugs like loperamide, used for treating diarrhea, and lidocaine, a local anesthetic . The compound’s role in the pharmaceutical industry is pivotal due to its contribution to the development of therapeutic agents and its widespread use in medicine manufacturing processes.

Agricultural Chemistry

In agriculture, 2,4-Dichloro-5-nitrobenzamide derivatives have been explored for their potential as intermediates in the synthesis of herbicides and pesticides . The compound’s chemical structure allows for the creation of various formulations that can be tailored to target specific agricultural pests and diseases, thereby enhancing crop protection strategies.

Material Science

The applications of 2,4-Dichloro-5-nitrobenzamide in material science include the development of new polymeric materials and coatings . Its derivatives can be incorporated into polymers to improve their properties, such as increased resistance to chemicals and enhanced durability, which is crucial for industrial applications.

Chemical Synthesis

This compound serves as a building block in chemical synthesis, particularly in the formation of benzamide derivatives through condensation reactions . These reactions are significant in producing high-purity chemicals required for various industrial processes, including the manufacture of dyes, resins, and other specialty chemicals.

Environmental Science

2,4-Dichloro-5-nitrobenzamide: is involved in environmental science research, particularly in the study of biodegradation pathways of synthetic chemicals . Understanding how such compounds break down in the environment is essential for assessing their long-term impact and developing strategies to mitigate any potential harm.

Biochemistry

In biochemistry, the compound is used to study enzyme-substrate interactions and the mechanisms of action of various biochemical processes . Its derivatives can act as inhibitors or activators in enzymatic reactions, providing insights into the molecular basis of diseases and the development of new drugs.

Safety and Hazards

2,4-Dichloro-5-nitrobenzamide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

2,4-dichloro-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O3/c8-4-2-5(9)6(11(13)14)1-3(4)7(10)12/h1-2H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEXYZTZEXYFLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-5-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2746194.png)

![N-(3-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2746198.png)

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2746201.png)

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide](/img/structure/B2746208.png)

![Methyl 4-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate](/img/structure/B2746213.png)

![Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2746215.png)